4-(2-Acetylcarbohydrazonoyl)phenyl benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Acetylcarbohydrazonoyl)phenyl benzoate typically involves the reaction of phenyl benzoate derivatives with acetylcarbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Acetylcarbohydrazonoyl)phenyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(2-Acetylcarbohydrazonoyl)phenyl benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(2-Acetylcarbohydrazonoyl)phenyl benzoate exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 4-(2-(Phenoxyacetyl)carbohydrazonoyl)phenyl benzoate
- 4-(2-Acetylcarbohydrazonoyl)-2-methoxyphenyl benzoate
- 4-(2-Acetylcarbohydrazonoyl)phenyl 4-butoxybenzoate
Comparison: Compared to these similar compounds, 4-(2-Acetylcarbohydrazonoyl)phenyl benzoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications where other compounds may not be as effective .
Properties
CAS No. |
303085-95-2 |
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Molecular Formula |
C16H14N2O3 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
[4-[(E)-(acetylhydrazinylidene)methyl]phenyl] benzoate |
InChI |
InChI=1S/C16H14N2O3/c1-12(19)18-17-11-13-7-9-15(10-8-13)21-16(20)14-5-3-2-4-6-14/h2-11H,1H3,(H,18,19)/b17-11+ |
InChI Key |
KHKWSBFEHJHLDY-GZTJUZNOSA-N |
Isomeric SMILES |
CC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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